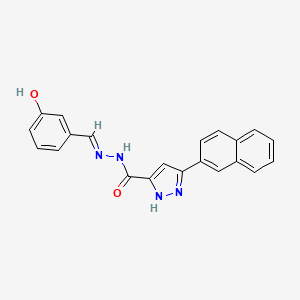
N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and related compounds involves multiple steps starting from basic precursors. For instance, the preparation of N-(4H-1,2,4-triazol-4-yl)acetamide was achieved by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, indicating the versatility of 1,2,4-triazole derivatives in synthesis processes (Panchal & Patel, 2011).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of similar compounds. For example, the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows intermolecular interactions forming chains, highlighting the significance of molecular conformation and intermolecular forces in the solid state (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and interactions of N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide derivatives can be inferred from studies on similar compounds. For example, the synthesis and evaluation of various 1,2,4-triazole derivatives for cholinesterase inhibition involve complex reactions and provide insights into the chemical properties and potential applications of these compounds in inhibiting specific enzymes (Riaz et al., 2020).
科学的研究の応用
Cholinesterase Inhibition and Molecular Docking Studies
N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and its derivatives have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative disorders. Compounds demonstrated moderate to good activities, with specific derivatives showing potent inhibitory potential. Molecular docking studies rationalized the binding site interactions, highlighting the compounds' therapeutic potential in treating conditions like Alzheimer's disease (Riaz et al., 2020).
Antifungal and Plant Growth Regulating Activities
Research into the synthesis of novel triazole compounds containing the thioamide group, including N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide derivatives, has revealed significant antifungal and plant growth regulating activities. These findings suggest potential agricultural applications in managing plant diseases and enhancing crop growth (Liu et al., 2005).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs, closely related to N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, have demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency. Additionally, molecular docking studies have explored these compounds' interactions with biological targets, suggesting therapeutic applications (Mary et al., 2020).
Anticancer Activity
Synthesis and evaluation of new derivatives have shown considerable anticancer activity against various human tumor cell lines, including N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide derivatives. This research paves the way for developing new chemotherapeutic agents (Yurttaş et al., 2015).
Lipase and α-Glucosidase Inhibition
Investigations into novel heterocyclic compounds derived from N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide have shown significant lipase and α-glucosidase inhibitory activities. These findings suggest the compounds' potential in managing obesity and diabetes through the modulation of enzymatic activity (Bekircan et al., 2015).
Corrosion Inhibition
Research into triazole derivatives for corrosion inhibition of mild steel in acid media has been conducted. This work has implications for the chemical industry, suggesting that N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide derivatives could serve as effective corrosion inhibitors, protecting industrial infrastructure (Li et al., 2007).
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c11-7-3-1-2-4-8(7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGBBWWEYXTRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)
![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)


![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)

![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)
![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)